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Abstract
LY345899 is a potent folate analog that has garnered significant interest in oncological

research due to its inhibitory activity against key enzymes in one-carbon metabolism. This

technical guide provides a comprehensive overview of the pharmacological properties of

LY345899, with a focus on its mechanism of action, quantitative binding affinities, and its

effects in both preclinical in vitro and in vivo models. Detailed experimental methodologies for

key assays are provided, and crucial signaling pathways are visualized to facilitate a deeper

understanding of its therapeutic potential.

Core Mechanism of Action
LY345899 functions as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1

(MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] These enzymes

are critical components of the one-carbon metabolic pathway, which is essential for the de novo

synthesis of purines and thymidylate, precursors for DNA and RNA synthesis.[3][4] By

competitively inhibiting MTHFD1 in the cytoplasm and MTHFD2 in the mitochondria, LY345899

disrupts the production of one-carbon units, thereby impeding the proliferation of rapidly

dividing cells, such as cancer cells, which have a high demand for nucleotides.[3][4] The

inhibition of MTHFD2 also leads to disturbances in NADPH and redox homeostasis, which can

accelerate cell death under conditions of oxidative stress.[1][5][6]
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Quantitative Pharmacological Data
The inhibitory potency of LY345899 against its primary targets has been quantified through

various biochemical assays. The following tables summarize the key quantitative data for easy

comparison.

Table 1: Inhibitory Activity of LY345899

Target Assay Type Value Reference

MTHFD1 IC50 96 nM [1][4][7]

MTHFD2 IC50 663 nM [1][7][8]

MTHFD1 Ki 18 nM [1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

In Vitro and In Vivo Efficacy
In Vitro Studies
Preclinical studies in various cancer cell lines have demonstrated the anti-proliferative effects of

LY345899. Inhibition of MTHFD1 and MTHFD2 by LY345899 leads to a depletion of

intracellular nucleotide pools, resulting in cell cycle arrest and apoptosis.[3]

In Vivo Studies
In vivo studies using xenograft models of colorectal cancer have shown that LY345899 can

significantly suppress tumor growth and metastasis.[1][4][6] Administration of LY345899 in

these models resulted in reduced tumor volume and weight, accompanied by decreased cell

proliferation and increased apoptosis within the tumor tissue.[1][6] Notably, these anti-tumor

effects were observed at doses that were well-tolerated by the animals, with no significant

weight loss or other signs of toxicity reported.[1]

Table 2: Summary of In Vivo Efficacy in Colorectal Cancer Xenograft Model
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Parameter Observation Reference

Tumor Growth
Statistically significant

suppression
[6]

Tumor Weight
Statistically significant

decrease
[6]

Metastasis
Suppression of lung and

peritoneal metastasis
[6]

Cell Proliferation Lower indices observed [1]

Cell Apoptosis Higher rates observed [1]

Toxicity

No statistically significant

weight loss or other

acute/delayed toxicity

[1]

Signaling Pathways
LY345899 targets the one-carbon metabolism pathway, which is intricately linked to cell

proliferation and survival. The following diagram illustrates the central role of MTHFD1 and

MTHFD2 in this pathway and the point of inhibition by LY345899.
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One-Carbon Metabolism Pathway and LY345899 Inhibition
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Caption: Inhibition of MTHFD1 and MTHFD2 by LY345899 in the one-carbon metabolism

pathway.

The expression of MTHFD2 is regulated by various oncogenic signaling pathways, making it a

key node in cancer cell metabolism. Understanding these regulatory networks provides context

for the therapeutic targeting of MTHFD2.
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Upstream Regulation and Downstream Effects of MTHFD2 Inhibition
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Caption: Regulatory pathways of MTHFD2 and the consequences of its inhibition by LY345899.
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Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the

characterization of LY345899.

MTHFD1/2 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of inhibitors against

MTHFD1 and MTHFD2.

Reagents and Materials:

Recombinant human MTHFD1 or MTHFD2 enzyme

Substrate: 5,10-methenyltetrahydrofolate (for cyclohydrolase activity) or 5,10-

methylenetetrahydrofolate (for dehydrogenase activity)

Cofactor: NADP+ (for MTHFD1) or NAD+ (for MTHFD2)

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

LY345899 (or other test compounds) serially diluted in DMSO

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm (for NADH/NADPH

production)

Procedure:

Prepare a reaction mixture containing the assay buffer, cofactor, and recombinant enzyme

in each well of the microplate.

Add serially diluted LY345899 or vehicle control (DMSO) to the respective wells.

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period

(e.g., 15 minutes).

Initiate the enzymatic reaction by adding the substrate to all wells.
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Immediately begin monitoring the change in absorbance at 340 nm over time using a

microplate reader. The rate of increase in absorbance corresponds to the rate of NAD(P)H

production.

Calculate the initial reaction velocities for each compound concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)
DSF is used to assess the binding of a ligand to a protein by measuring changes in the

protein's thermal stability.

Reagents and Materials:

Purified recombinant MTHFD2 protein

DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of

unfolded proteins)

LY345899

Real-time PCR instrument capable of performing a thermal melt curve

Procedure:

Prepare a master mix containing the purified MTHFD2 protein and SYPRO Orange dye in

DSF buffer.

Aliquot the master mix into the wells of a 96-well PCR plate.

Add LY345899 or vehicle control to the respective wells.

Seal the plate and centrifuge briefly to remove any bubbles.

Place the plate in a real-time PCR instrument.
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Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C

with a slow ramp rate (e.g., 1°C/minute) while continuously monitoring fluorescence.

Analyze the resulting melt curves. The melting temperature (Tm) is the temperature at

which 50% of the protein is unfolded, corresponding to the peak of the first derivative of

the fluorescence curve.

A significant increase in the Tm in the presence of LY345899 indicates direct binding and

stabilization of the MTHFD2 protein.

Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify target engagement of a drug in a cellular environment.

Reagents and Materials:

Cancer cell line of interest (e.g., colorectal cancer cells)

Cell culture medium and reagents

LY345899

Phosphate-buffered saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

Antibodies: Primary antibody against MTHFD2, secondary antibody conjugated to HRP

Western blotting equipment and reagents

Procedure:

Culture cells to a desired confluency.

Treat the cells with LY345899 or vehicle control for a specified time.

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

Aliquot the cell suspension into PCR tubes.
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Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3

minutes) in a thermocycler, followed by a cooling step.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed to pellet the precipitated proteins.

Collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble MTHFD2 in each sample by Western blotting.

A shift in the temperature at which MTHFD2 precipitates in the drug-treated samples

compared to the control indicates target engagement.
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Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
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In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LY345899 in

a mouse xenograft model.

Materials and Methods:

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

Colorectal cancer cell line (e.g., SW620, HCT116)

Matrigel (or other extracellular matrix)

LY345899 formulation for injection (e.g., in a vehicle of 5% DMSO, 40% PEG300, 5%

Tween-80, and 50% saline)[2]

Calipers for tumor measurement

Animal housing and monitoring equipment

Procedure:

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each

mouse.

Monitor the mice regularly for tumor formation.

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment

and control groups.

Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control to the respective groups via a

specified route (e.g., intraperitoneal injection) and schedule (e.g., 5 days a week for 4

weeks).[1]

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and

calculate tumor volume.

Monitor the body weight and overall health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., histology, biomarker analysis).

Compare the tumor growth rates, final tumor weights, and any metastatic lesions between

the treatment and control groups to assess the efficacy of LY345899.

Conclusion
LY345899 is a valuable research tool for investigating the role of one-carbon metabolism in

cancer. Its dual inhibitory activity against MTHFD1 and MTHFD2 provides a potent mechanism

for disrupting nucleotide synthesis and redox balance in cancer cells. The preclinical data

strongly support its potential as an anti-cancer agent, particularly in solid tumors such as

colorectal cancer. The experimental protocols detailed in this guide provide a framework for the

further evaluation of LY345899 and other inhibitors of the one-carbon metabolic pathway.

Further research is warranted to explore its full therapeutic potential and to identify patient

populations that would most benefit from this targeted therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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